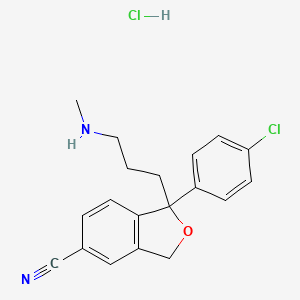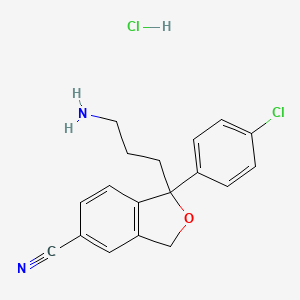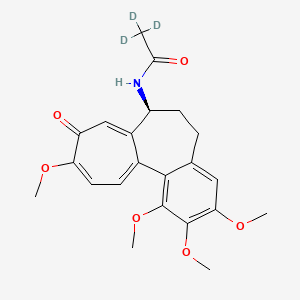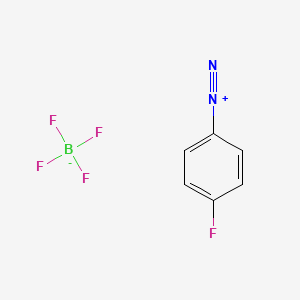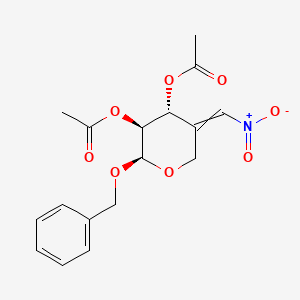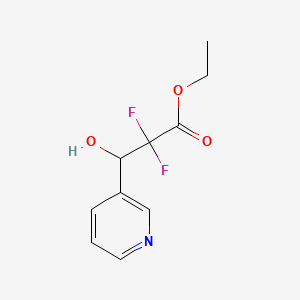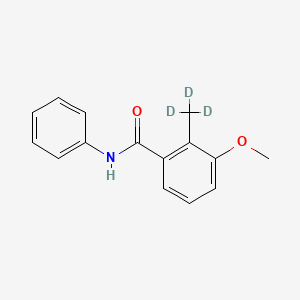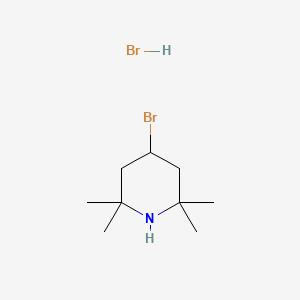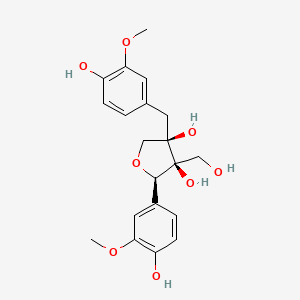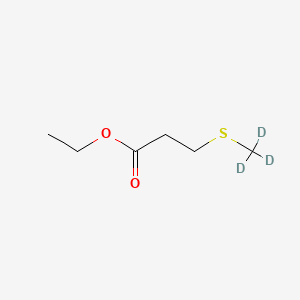
Ethyl 3-(Methyl-d3-mercapto)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(Methyl-d3-mercapto)propionate is a chemical compound with the molecular formula C6H9D3O2S . It is a biochemical used for proteomics research . This compound is also known as Ethyl 3-Mercaptopropionate .
Molecular Structure Analysis
The molecular weight of Ethyl 3-(Methyl-d3-mercapto)propionate is 151.24 . The molecular structure of this compound can be represented by the formula C6H9D3O2S .Physical And Chemical Properties Analysis
Ethyl 3-(Methyl-d3-mercapto)propionate has a molecular weight of 151.24 . The refractive index n20/D is 1.457 (lit.) . The boiling point is 75-76 °C/10 mmHg (lit.) and the density is 1.059 g/mL at 20 °C (lit.) .Applications De Recherche Scientifique
Analytical Applications in Wine Research
Ethyl propiolate derivatization has been utilized for analyzing varietal thiols in wine, highlighting its significance in enhancing the sensitivity and user-friendliness of analytical methods for studying compounds such as 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate. This application demonstrates the compound's role in the development of rapid and reproducible analytical protocols, particularly relevant to oenological research (Herbst-Johnstone et al., 2013).
Role in Food Flavor and Aroma Studies
Research into the suppression of certain acids in a Swiss cheese curd slurry system by various volatiles, including methyl mercaptan, suggests the potential use of ethyl 3-(Methyl-d3-mercapto)propionate in studying interactions between volatile compounds and their impact on food flavors and aromas (Castada et al., 2016).
Biomonitoring and Toxicology
The compound's relevance extends to toxicology and biomonitoring, where derivatives such as methyl and ethyl mercapturic acids serve as biomarkers for exposure to various alkylating agents. This application is crucial for assessing occupational and environmental exposures to potentially harmful substances (Eckert & Göen, 2014).
Catalysis and Chemical Synthesis
Ethyl 3-(Methyl-d3-mercapto)propionate and its derivatives are also explored in catalysis and chemical synthesis. For instance, studies on the addition of butanethiol to alkyl 3-furyl-3-(diethoxyphosphoryl)acrylates demonstrate the compound's utility in synthesizing various organic molecules, highlighting its versatility in chemical reactions (Pevzner, 2017).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the compound finds application in the synthesis and characterization of novel materials, such as square planar Pd(II) complexes, which have potential in various industrial and technological applications due to their unique properties (Bharati et al., 2016).
Safety and Hazards
Ethyl 3-(Methyl-d3-mercapto)propionate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and toxic if swallowed. It is harmful in contact with skin and causes skin irritation. It also causes serious eye irritation and may be fatal if inhaled. It may cause respiratory irritation .
Propriétés
IUPAC Name |
ethyl 3-(trideuteriomethylsulfanyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-3-8-6(7)4-5-9-2/h3-5H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNWHRKJEKWJNY-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661963 |
Source


|
| Record name | Ethyl 3-[(~2~H_3_)methylsulfanyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(Methyl-d3-mercapto)propionate | |
CAS RN |
1020719-41-8 |
Source


|
| Record name | Ethyl 3-[(~2~H_3_)methylsulfanyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561997.png)
![4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside](/img/structure/B561998.png)
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B561999.png)
